molecular formula C18H13ClN2O4S B2594822 N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797182-61-6

N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2594822
CAS No.: 1797182-61-6
M. Wt: 388.82
InChI Key: WEKIKQSHKKWUQE-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research applications. This compound features a complex molecular architecture that incorporates chlorophenyl, furanoyl, and thiophenylmethyl substituents, a structural motif shared with inhibitors of metalloenzymes. Specifically, structurally related oxalamide compounds have been investigated for their potential to inhibit bacterial methionine aminopeptidase (MetAP), a validated antibacterial target . MetAP enzymes are essential metalloenzymes that cleave the initiator methionine from nascent proteins, and their inhibition in bacteria has been shown to lead to cell death, making them a promising target for novel antibacterial agents . The distinct structural features of this compound, including the heteroaromatic systems and the oxalamide linker, are designed to coordinate with metal ions in the enzyme's active site, potentially conferring inhibitory activity. Researchers can explore this molecule as a chemical tool for studying bacterial metalloenzyme function and for the development of new antibacterial strategies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number: Consult supplier for availability. • Molecular Formula: C19H14ClN2O4 (predicted). • Molecular Weight: 369.78 g/mol (predicted). • Purity: Available upon request. • Storage: Store at -20°C under inert atmosphere.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9H,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKIKQSHKKWUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-chlorophenylamine and 5-(furan-2-carbonyl)thiophene. These intermediates are then subjected to a series of reactions, including acylation and condensation, to form the final oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Halogen atoms in the chlorophenyl ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Heterocyclic Moieties : Replacing thiazole (Compound 13) with thiophene-furan in the target compound could enhance π-π stacking or alter solubility due to the furan carbonyl's electron-withdrawing nature .
  • Synthetic Efficiency : Yields for oxalamide derivatives vary widely (36–53%), influenced by stereochemistry and purification challenges (e.g., isomer separation in Compound 14 ).

Pharmacological and Metabolic Profiles

Antiviral Activity:
  • Compound 13 : Demonstrated inhibitory activity against HIV entry via CD4-binding site interaction, with LC-MS and NMR confirming structural integrity .
  • Hypothetical Target Compound : The thiophene-furan moiety may mimic viral gp120 interactions, but efficacy requires empirical validation.
Metabolic Stability:
  • Thiophene Derivatives: notes that thiophene-containing compounds (e.g., thiophene fentanyl) lack thorough toxicological data, urging caution for the target compound .

Physicochemical Properties

  • Solubility : Hydroxyl-containing analogues (e.g., Compound 6 ) likely have higher aqueous solubility than the furan-carbonyl target compound.
  • Purity : HPLC purity >90% is common for oxalamides (e.g., Compound 15 ), though stereoisomer separation remains challenging in mixtures .

Biological Activity

N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of aromatic systems, including a chlorophenyl moiety and a furan-thiophene hybrid structure. Its molecular formula is C18H13ClN2O3SC_{18}H_{13}ClN_{2}O_{3}S, with a molecular weight of 404.9 g/mol. The presence of the oxalamide functional group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown it to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)12Cell cycle arrest (G1 phase)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Overview

MicroorganismMIC (µg/mL)Type
Staphylococcus aureus32Bacteria
Escherichia coli64Bacteria
Candida albicans16Fungus

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests it may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases. Additionally, its structure allows for potential interactions with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with accompanying morphological changes indicative of apoptosis.
  • Antimicrobial Efficacy Assessment : Another investigation assessed the compound's effectiveness against various pathogens. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

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